molecular formula C20H21N3O4 B12965811 Benzyl 5-nitrospiro[indoline-3,4'-piperidine]-1'-carboxylate

Benzyl 5-nitrospiro[indoline-3,4'-piperidine]-1'-carboxylate

Katalognummer: B12965811
Molekulargewicht: 367.4 g/mol
InChI-Schlüssel: GXGWZEFTMBLEBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl 5-nitrospiro[indoline-3,4’-piperidine]-1’-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a three-dimensional configuration. The presence of the indoline and piperidine moieties in the structure adds to its chemical diversity and potential biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 5-nitrospiro[indoline-3,4’-piperidine]-1’-carboxylate typically involves multi-component reactions. One common method is the condensation reaction involving isatin, benzylamine, and nitroalkenes under reflux conditions. The reaction is often carried out in the presence of a catalyst such as piperidine, which promotes the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of water as a solvent and catalyst-free reactions, are often employed to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl 5-nitrospiro[indoline-3,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Cyclization: Acidic or basic conditions to promote ring closure.

Major Products

    Reduction: Formation of benzyl 5-aminospiro[indoline-3,4’-piperidine]-1’-carboxylate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Cyclization: Formation of more complex spirocyclic compounds.

Wissenschaftliche Forschungsanwendungen

Benzyl 5-nitrospiro[indoline-3,4’-piperidine]-1’-carboxylate has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of Benzyl 5-nitrospiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The compound’s unique spirocyclic structure allows it to fit into the active sites of enzymes and receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzyl 5-nitrospiro[indoline-3,4’-piperidine]-1’-carboxylate stands out due to its specific combination of functional groups and spirocyclic structure, which confer unique chemical and biological properties.

Eigenschaften

Molekularformel

C20H21N3O4

Molekulargewicht

367.4 g/mol

IUPAC-Name

benzyl 5-nitrospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C20H21N3O4/c24-19(27-13-15-4-2-1-3-5-15)22-10-8-20(9-11-22)14-21-18-7-6-16(23(25)26)12-17(18)20/h1-7,12,21H,8-11,13-14H2

InChI-Schlüssel

GXGWZEFTMBLEBW-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC12CNC3=C2C=C(C=C3)[N+](=O)[O-])C(=O)OCC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.